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molecular formula C13H18BNO3 B070199 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 179117-44-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B070199
M. Wt: 247.1 g/mol
InChI Key: NWEMAGLLVQDEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921383B2

Procedure details

To a mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (200 mg, 0.746 mmol), EDCI (214 mg, 1.12 mmol), HOBt (151 mg, 1.12 mmol) and Et3N (151 mg, 1.49 mmol) in DCM (20 mL) was bubbled ammonia until saturation. The mixture was stirred at room temperature for 3 h, then was filtered and the filtrate was concentrated to give residue which was purified by column chromatography (DCM:MeOH=50:1) to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (90 mg, 45%) as a yellow solid. LC-MS: 248 [M+H]+, tR=1.421 min.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][CH:10]=2)[O:3]1.CC[N:21]=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CCN(CC)CC>C(Cl)Cl>[CH3:1][C:2]1([CH3:18])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:17]=[CH:16][C:12]([C:13]([NH2:21])=[O:14])=[CH:11][CH:10]=2)[O:3]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C(=O)O)C=C1)C
Name
Quantity
214 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
151 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
151 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled ammonia until saturation
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (DCM:MeOH=50:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C(=O)N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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